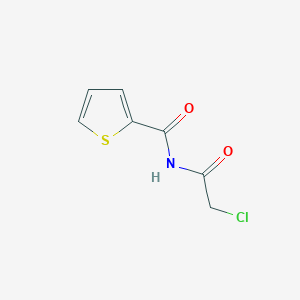

N-(2-chloroacetyl)thiophene-2-carboxamide

Description

Significance of Thiophene (B33073) and Carboxamide Scaffolds in Modern Chemical Research

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with comparable or enhanced biological activity and improved physicochemical properties. nih.gov Thiophene derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant activities. nih.govnih.gov The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. nih.gov

Similarly, the carboxamide functional group (-CONH-) is a cornerstone of many pharmaceutical compounds. researchgate.net This group is a key structural feature in numerous FDA-approved drugs. The stability of the amide bond, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it an essential component for molecular recognition at receptor binding sites. Carboxamide derivatives have shown a diverse range of biological effects, including acting as enzyme inhibitors and modulators of cellular signaling pathways. nih.gov

The combination of these two scaffolds into thiophene-carboxamide derivatives has yielded compounds with significant biological potential, particularly in the realm of anticancer research, where they have been investigated as inhibitors of enzymes like VEGFR-2. nih.govmdpi.comsemanticscholar.org

Research Rationale for Focused Investigation of N-(2-chloroacetyl)thiophene-2-carboxamide

The specific focus on N-(2-chloroacetyl)thiophene-2-carboxamide is driven by the unique combination of its three key components: the thiophene-2-carboxamide core and the N-(2-chloroacetyl) substituent. The thiophene-2-carboxamide core provides a proven pharmacophore with a history of diverse biological activities. The N-(2-chloroacetyl) group is a particularly noteworthy feature, as it introduces a reactive electrophilic site into the molecule.

This chloroacetyl moiety can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes or on the surface of proteins. This potential for covalent modification suggests that N-(2-chloroacetyl)thiophene-2-carboxamide could act as an irreversible inhibitor of specific biological targets, a mechanism that can lead to prolonged and potent pharmacological effects. The investigation of such compounds is therefore rationalized by the prospect of developing highly specific and long-acting therapeutic agents.

Historical Context of Academic Research on Related N-Acyl Thiophene Carboxamide Analogs

Academic research into N-acyl thiophene carboxamide analogs has a history rooted in the exploration of bioisosteric replacements and the desire to modulate the electronic and steric properties of lead compounds. Early investigations into thiophene-containing molecules often leveraged the synthetic accessibility of thiophene carboxylic acids.

In more recent decades, research has intensified, with a focus on the development of thiophene carboxamide derivatives as potential therapeutic agents. For instance, studies have explored their utility as anticancer agents, with some analogs showing potent activity against various cancer cell lines. mdpi.com Other research has focused on their potential as antimicrobial and antioxidant agents. nih.gov A notable area of investigation has been the synthesis of libraries of substituted thiophene carboxamides to establish structure-activity relationships (SAR), aiming to optimize their potency and selectivity for specific biological targets. researchgate.net The exploration of different acyl groups attached to the carboxamide nitrogen has been a common strategy to probe the binding pockets of target proteins.

Scope and Objectives of Current and Future Academic Inquiry into the Compound

The current and future academic inquiry into N-(2-chloroacetyl)thiophene-2-carboxamide is likely to be multifaceted, focusing on several key areas. A primary objective would be the comprehensive evaluation of its biological activity profile. This would involve screening the compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify potential therapeutic applications.

A significant area of future research will be the identification of the specific molecular targets of N-(2-chloroacetyl)thiophene-2-carboxamide. Given the presence of the reactive chloroacetyl group, studies will likely focus on identifying proteins that are covalently modified by the compound. This could involve proteomic approaches to label and identify target proteins, followed by biochemical and biophysical studies to characterize the mechanism of inhibition.

Furthermore, future research will likely involve the synthesis of analogs of N-(2-chloroacetyl)thiophene-2-carboxamide to explore structure-activity relationships. By modifying the thiophene ring, the carboxamide linker, and the acyl group, researchers can aim to enhance the potency, selectivity, and pharmacokinetic properties of the parent compound. Computational modeling and docking studies will also play a crucial role in guiding the design of new analogs and in understanding the molecular basis of their activity. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroacetyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c8-4-6(10)9-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVMTELZHRDRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Novel Synthetic Routes for N-(2-chloroacetyl)thiophene-2-carboxamide

The traditional synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide typically involves the acylation of thiophene-2-carboxamide with chloroacetyl chloride. However, researchers have been exploring more advanced and optimized strategies to improve yield, purity, and sustainability.

Exploration of Optimized Acylation and Amidation Strategies

The core of synthesizing N-(2-chloroacetyl)thiophene-2-carboxamide lies in the efficient formation of the amide bond. Optimized acylation and amidation strategies are crucial for high-yield and high-purity production. One common approach involves the reaction of a carboxylic acid with an amine, a process known as amidation. jocpr.com This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as dimethylaminopyridine (DMAP). jocpr.com

Catalytic direct amidation presents a more atom-economical approach, reducing the need for stoichiometric activating agents. ucl.ac.uk Boronic acids have been reported as effective catalysts for direct amidation, often requiring conditions that remove water from the reaction mixture, such as the use of molecular sieves or azeotropic distillation. ucl.ac.uk The general mechanism for boronic acid-catalyzed amidation is depicted below:

Table 1: Comparison of Acylation/Amidation Strategies

| Strategy | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Acylation | Thiophene-2-carboxamide, Chloroacetyl chloride, Base | Anhydrous solvent, often at low temperatures | Simple procedure, readily available reagents | Formation of by-products, potential for side reactions |

| Coupling Agent-Mediated Amidation | Thiophene-2-carboxylic acid, 2-chloroacetamide, DCC, DMAP | Anhydrous solvent, room temperature | High yields, mild conditions | Generation of stoichiometric waste (dicyclohexylurea) |

| Catalytic Direct Amidation | Thiophene-2-carboxylic acid, 2-chloroacetamide, Boronic acid catalyst | Anhydrous solvent, often with water removal | Atom-economical, reduced waste | May require higher temperatures or longer reaction times |

Mechanistic studies on the formation of thiophene-2-carboxamide and related compounds suggest that the reaction pathway can be influenced by various factors, including the nature of the starting materials and the reaction conditions. researchgate.net For instance, the thermolysis of N-arylthiophene-2-carboxamidoximes can lead to the formation of thiophene-2-carboxamide through a proposed radical mechanism. researchgate.net

Investigations into Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. rasayanjournal.co.inmdpi.com For the synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide and its precursors, several green strategies have been explored.

The use of environmentally benign solvents is a key aspect of green chemistry. nih.gov Research has focused on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. rsc.orgresearchgate.net Solvent-free reaction conditions, where the reactants are ground together or heated in the absence of a solvent, represent an even more sustainable approach, reducing waste and simplifying purification. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. eurekaselect.comresearchgate.net The application of microwave irradiation can be particularly beneficial for amidation reactions. researchgate.net

Table 2: Green Chemistry Approaches in Thiophene (B33073) Derivative Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Green Solvents | Replacement of hazardous solvents with water, ethanol, or ionic liquids. nih.govrsc.org | Reduced toxicity and environmental impact. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or heating. nih.govnih.gov | Eliminates solvent waste, simplifies work-up. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. eurekaselect.comresearchgate.net | Faster reaction times, higher yields, energy efficient. |

| Catalysis | Employment of catalysts to improve reaction efficiency and reduce waste. rsc.org | High atom economy, potential for catalyst recycling. |

Flow Chemistry and Continuous Processing Techniques in Synthesis Research

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. d-nb.infomdpi.com The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.netglobethesis.comkth.se

For the synthesis of heterocyclic compounds like thiophenes, microreactor technology can be particularly advantageous, especially for reactions that are highly exothermic or involve hazardous reagents. researchgate.netnih.gov The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, minimizing the risk of runaway reactions and improving product quality. globethesis.com While specific applications of flow chemistry for the synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide are not extensively reported, the principles and technologies are highly applicable. For instance, a continuous flow process for the acylation of thiophene has been described, which could be adapted for the synthesis of the target compound. google.com

Table 3: Advantages of Flow Chemistry in Organic Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize the risk of accidents. nih.gov |

| Improved Process Control | Precise control over reaction parameters leads to better reproducibility and product quality. globethesis.com |

| Scalability | Scaling up production is achieved by running the process for a longer duration rather than using larger reactors. polimi.it |

| Increased Efficiency | Faster reaction times and higher yields are often observed due to improved mixing and heat transfer. nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

While N-(2-chloroacetyl)thiophene-2-carboxamide itself is an achiral molecule, the principles of stereochemical control and regioselectivity are crucial when synthesizing its derivatives or when the thiophene ring is asymmetrically substituted.

Regioselectivity in the functionalization of the thiophene ring is a key consideration. Electrophilic substitution reactions on thiophene typically occur preferentially at the 2-position due to the higher stability of the corresponding cationic intermediate. However, the presence of substituents on the ring can direct incoming electrophiles to other positions. For instance, in the synthesis of substituted thiophenes, careful choice of reagents and reaction conditions is necessary to achieve the desired regiochemical outcome. beilstein-journals.org

Stereochemical control becomes important when chiral centers are introduced into the molecule, for example, by modifying the chloroacetyl group or by introducing chiral substituents on the thiophene ring. Asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, would be necessary to obtain enantiomerically pure derivatives. While specific studies on the stereoselective synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide derivatives are limited, general principles of asymmetric synthesis would apply.

Synthesis of Structurally Modified N-(2-chloroacetyl)thiophene-2-carboxamide Derivatives

The structural modification of N-(2-chloroacetyl)thiophene-2-carboxamide is of great interest for the development of new compounds with tailored biological activities. Diversification strategies often focus on modifying the thiophene moiety.

Strategies for Diversification at the Thiophene Moiety

A variety of synthetic strategies can be employed to introduce different functional groups onto the thiophene ring of N-(2-chloroacetyl)thiophene-2-carboxamide or its precursors. These modifications can significantly impact the physicochemical and biological properties of the resulting molecules. nih.govresearchgate.netnih.govimpactfactor.orgmdpi.comnih.gov

Halogenation of the thiophene ring, for example, can be achieved using various halogenating agents, and the position of halogenation can be controlled by the reaction conditions and the existing substituents. beilstein-journals.org The resulting halogenated thiophenes can then serve as versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl groups. organic-chemistry.org

Nitration and sulfonation are other common electrophilic substitution reactions that can be used to functionalize the thiophene ring. The introduction of nitro or sulfonic acid groups can alter the electronic properties of the molecule and provide handles for further synthetic transformations.

Table 4: Examples of Thiophene Moiety Diversification

| Reaction Type | Reagents | Position of Functionalization | Resulting Derivative |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Typically C5-position | 5-Bromo-N-(2-chloroacetyl)thiophene-2-carboxamide |

| Nitration | Nitric acid/Sulfuric acid | Typically C4 or C5-position | Nitro-N-(2-chloroacetyl)thiophene-2-carboxamide |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Position of a pre-existing halogen | Aryl-substituted N-(2-chloroacetyl)thiophene-2-carboxamide |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C4 or C5-position | Acyl-N-(2-chloroacetyl)thiophene-2-carboxamide |

The synthesis of thiophene-2-carboxamide derivatives with substituents at the 3-position has also been reported through cyclization strategies. nih.gov These methods often involve the reaction of α-halogenated reagents with functionalized thiocarbamoyl compounds. nih.gov

Approaches to Altering the Chloroacetyl Side Chain

The chloroacetyl side chain of N-(2-chloroacetyl)thiophene-2-carboxamide serves as a versatile handle for further molecular elaboration. The primary strategy for its modification hinges on the high reactivity of the α-chloro group, which makes it an excellent electrophilic site for nucleophilic substitution reactions. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. youtube.com

This reactivity allows for the introduction of a wide array of functional groups, thereby altering the compound's physicochemical properties. The principal approaches involve reactions with O-, N-, and S-centered nucleophiles.

Reaction with Oxygen Nucleophiles: Alkoxides or hydroxides can be used to replace the chlorine atom, leading to the formation of α-hydroxy or α-alkoxy derivatives. For instance, reaction with sodium methoxide (B1231860) would yield N-(2-methoxyacetyl)thiophene-2-carboxamide.

Reaction with Nitrogen Nucleophiles: Primary or secondary amines can displace the chloride to form α-amino acid amide derivatives. This approach is widely used to build larger molecules with potential biological activities.

Reaction with Sulfur Nucleophiles: Thiolates are effective nucleophiles for displacing the chlorine, resulting in the formation of α-thioether derivatives.

These transformations are typically carried out in the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent and reaction conditions can be optimized to favor the desired substitution product and minimize side reactions.

Table 1: Representative Nucleophilic Substitution Reactions on the Chloroacetyl Moiety

| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Name |

| Alcohol (R-OH) | Sodium Methoxide (NaOCH₃) | Thiophene-C(O)NHC(O)CH₂OCH₃ | N-(2-methoxyacetyl)thiophene-2-carboxamide |

| Amine (R₂NH) | Diethylamine (HN(C₂H₅)₂) | Thiophene-C(O)NHC(O)CH₂N(C₂H₅)₂ | N-(2-(diethylamino)acetyl)thiophene-2-carboxamide |

| Thiol (R-SH) | Sodium Ethanethiolate (NaSC₂H₅) | Thiophene-C(O)NHC(O)CH₂SC₂H₅ | N-(2-(ethylthio)acetyl)thiophene-2-carboxamide |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex heterocyclic scaffolds. scispace.com For the assembly of the thiophene-2-carboxamide core, the Gewald three-component reaction is a paramount example. organic-chemistry.org

The Gewald reaction synthesizes a 2-aminothiophene scaffold, which is a direct precursor to the thiophene-2-carboxamide moiety. The reaction typically involves the condensation of:

A ketone or aldehyde.

An α-cyanoester or other active methylene (B1212753) nitrile (e.g., cyanoacetamide).

Elemental sulfur.

The reaction is generally catalyzed by a base, such as morpholine (B109124) or triethylamine. The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. nih.gov This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. nih.gov If cyanoacetamide is used as the nitrile component, a 2-aminothiophene-3-carboxamide (B79593) is formed directly. tubitak.gov.tr

Table 2: Components of the Gewald Reaction for Thiophene Scaffold Assembly

| Component | Role | Example |

| Carbonyl Compound | Provides C4 and C5 of the thiophene ring | Acetone |

| Active Methylene Nitrile | Provides C2, C3, and the amino/carboxamide groups | Cyanoacetamide |

| Sulfur Source | Provides the sulfur heteroatom | Elemental Sulfur (S₈) |

| Catalyst | Promotes condensation | Morpholine |

Mechanistic Studies of Key Synthetic Transformations

Detailed Reaction Mechanism Elucidation for Amide Formation

The synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide involves the formation of two distinct amide bonds. The elucidation of these mechanisms is crucial for optimizing reaction conditions.

The first amide bond is typically formed by reacting thiophene-2-carboxylic acid with an amine source, followed by acylation with a chloroacetyl group. A common laboratory-scale method involves activating the carboxylic acid. The reaction of an activated acid derivative, such as an acyl chloride (e.g., thiophene-2-carbonyl chloride), with an amine proceeds via a nucleophilic acyl substitution mechanism. youtube.com

The mechanism comprises two main steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. youtube.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base or a second equivalent of the amine, yields the neutral amide product. youtube.com

The second amide linkage, which forms the N-chloroacetyl group, follows the same fundamental mechanism, where the initially formed thiophene-2-carboxamide acts as the nucleophile, attacking chloroacetyl chloride.

Alternatively, coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid without isolating the acyl chloride.

Kinetic Studies of N-(2-chloroacetyl)thiophene-2-carboxamide Synthesis

Specific kinetic studies detailing the rate laws and activation energies for the synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide are not extensively reported in peer-reviewed literature. However, kinetic data from related reactions provide valuable insights into the factors governing the speed of these transformations.

Table 3: Kinetic Data for Reactions of Selected Amides with Chlorine at pH 8

| Amide | Apparent Second-Order Rate Constant (kₐₚₚ, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

| Acetamide | 1.8 | 62 |

| N-methylacetamide | 0.29 | 75 |

| Benzamide | 0.046 | 82 |

| N-methylbenzamide | 5.8 x 10⁻³ | 88 |

Data sourced from a study on amide chlorination, intended to illustrate kinetic analysis of amide reactions. nih.gov

These data show that increasing the electron-donating character of substituents tends to decrease the reaction rate with chlorine, a trend that provides a basis for predicting reactivity in other electrophilic substitution reactions at the amide nitrogen. nih.gov

Catalytic Systems and Their Role in Compound Formation

Catalysis is integral to the efficient synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide, playing a critical role in both the assembly of the thiophene ring and the formation of the amide bonds.

In Scaffold Assembly (Gewald Reaction): The Gewald reaction is typically catalyzed by a secondary or tertiary amine base, such as morpholine or triethylamine. tubitak.gov.tr The catalyst's primary role is to deprotonate the active methylene compound (e.g., cyanoacetamide), generating a carbanion. This carbanion then acts as the nucleophile in the initial Knoevenagel condensation with the carbonyl compound, which is often the rate-determining step.

In Amide Bond Formation: For the direct coupling of thiophene-2-carboxylic acid with an amine, carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely employed. core.ac.uklibretexts.org These are not catalysts in the strictest sense but are activating agents consumed in the reaction. Their function is often enhanced by a true catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The mechanism involving these reagents proceeds as follows:

Activation: The carboxylic acid adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. libretexts.orgorganic-chemistry.org

Catalytic Acyl Transfer: DMAP, being a superior nucleophile compared to the amine, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate. nih.gov This species is highly electrophilic and prevents side reactions like the formation of N-acylurea. organic-chemistry.org

Aminolysis: The amine attacks the acylpyridinium intermediate, forming the desired amide bond and releasing the DMAP catalyst. The DCC is converted to a dicyclohexylurea byproduct. organic-chemistry.org

Table 4: Catalytic and Reagent Systems in Synthesis

| Synthetic Step | Reagent/Catalyst | Function |

| Thiophene Ring Formation | Morpholine | Base catalyst; facilitates Knoevenagel condensation |

| Amide Bond Formation | DCC or EDC | Activating agent; converts carboxylic acid to a reactive intermediate |

| Amide Bond Formation | DMAP | Nucleophilic catalyst; acts as an acyl transfer agent |

Fundamental Reactivity and Reaction Pathway Investigations

Electrophilic and Nucleophilic Reactivity of N-(2-chloroacetyl)thiophene-2-carboxamide

The electronic properties of N-(2-chloroacetyl)thiophene-2-carboxamide are characterized by three key functional groups: the chloroacetyl moiety, the thiophene (B33073) ring, and the carboxamide linker. Each of these presents distinct sites for electrophilic or nucleophilic attack, leading to a rich and varied reaction chemistry.

Studies on the Reactivity of the Chloroacetyl Group Towards Various Nucleophiles

The chloroacetyl group is the most prominent electrophilic site within the molecule. The carbon atom bonded to the chlorine is highly susceptible to nucleophilic attack due to the strong electron-withdrawing inductive effect of both the adjacent chlorine atom and the carbonyl group. This makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. studymind.co.uk

Research on analogous N-aryl 2-chloroacetamides has demonstrated that the chlorine atom is readily displaced by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.gov This high reactivity makes the chloroacetyl group a versatile handle for introducing new functional groups or for building more complex molecular architectures. nih.gov For instance, reactions with amine nucleophiles lead to the formation of N-substituted glycine (B1666218) derivatives, while reaction with thiolates or cyanide ions yields thioethers and nitriles, respectively. studymind.co.uk The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism for primary halides like the chloroacetyl group. studymind.co.uk

| Nucleophile (Nu-) | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Hydroxide (B78521) (OH-) | Aqueous NaOH or KOH | α-Hydroxy amide (Hydrolysis) | Aqueous solution |

| Alkoxide (RO-) | Sodium ethoxide | α-Alkoxy amide (Ether) | Ethanol, reflux |

| Cyanide (CN-) | KCN or NaCN | α-Cyano amide (Nitrile) | Ethanol, reflux |

| Ammonia (NH3) | Excess Ammonia | α-Amino amide (Amine) | Ethanol, excess NH3 |

| Thiolate (RS-) | Sodium thiophenoxide | α-Thioether amide | Appropriate solvent |

Research into the Reactivity of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.com Due to the electron-donating effect of the sulfur atom, thiophene is significantly more reactive towards electrophiles than benzene (B151609). numberanalytics.com Substitution typically occurs preferentially at the 2-position (α-carbon), which is adjacent to the sulfur atom. pearson.com

In N-(2-chloroacetyl)thiophene-2-carboxamide, the 2-position is occupied by the carboxamide group. Acyl groups, such as the carboxamide moiety, are electron-withdrawing and thus deactivate the aromatic ring towards further electrophilic substitution. This deactivation directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position. Studies on related substituted thiophenes have demonstrated various transformations, including halogenation and metallation, which serve as precursors for further functionalization. beilstein-journals.org For example, bromination of a substituted 2-thiophenecarboxamide (B1294673) would be expected to yield the 5-bromo or 4-bromo derivative.

Amide Bond Reactivity and Hydrolytic Stability under Research Conditions

The amide bond is known for its considerable stability, which is a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and increasing its stability compared to esters or acyl chlorides. nih.gov Consequently, the amide bond in N-(2-chloroacetyl)thiophene-2-carboxamide is the most stable linkage in the molecule under typical research conditions.

While resistant to neutral hydrolysis, the amide bond can be cleaved under forcing conditions, such as prolonged heating in the presence of strong acids or bases. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon. In the context of this molecule, any reaction targeting the amide bond would need to overcome the high reactivity of the chloroacetyl group, which would likely react under the same conditions. The synthesis of related thiophene carboxamides from their corresponding acyl chlorides requires anhydrous conditions to prevent the hydrolysis of the reactive precursor, indirectly highlighting the relative stability of the resulting amide product. mdpi.com

Cyclization and Rearrangement Reactions Involving the Compound

The presence of multiple reactive sites allows N-(2-chloroacetyl)thiophene-2-carboxamide and its derivatives to participate in a variety of intramolecular reactions, leading to the formation of complex heterocyclic structures.

Intramolecular Cyclization Pathways Leading to Novel Heterocycles

The high electrophilicity of the chloroacetyl group is a powerful driver for intramolecular cyclization reactions. If a nucleophilic center is present elsewhere in the molecule or in a reacting partner, it can attack the carbon bearing the chlorine atom, leading to the formation of a new ring system. nih.gov

A well-documented parallel is the base-assisted intramolecular alkylation of N-chloroacetyl amino acid derivatives. researchgate.net In these systems, a carbanion or another nucleophile generated elsewhere in the molecule attacks the chloroacetyl group, resulting in the formation of heterocyclic structures like β-lactams (4-membered rings) or pyroglutamic acids (5-membered rings). researchgate.net Similarly, N-(2-chloroacetyl)thiophene-2-carboxamide can be used as a building block in condensation reactions to form larger heterocyclic systems. For example, related chloroacetamide compounds react with functionalized thiocarbamoyl compounds in the presence of a base, where the initial nucleophilic substitution of the chlorine is followed by an intramolecular condensation and cyclization to construct a new, substituted thiophene ring. nih.gov

| Position of Internal Nucleophile | Nucleophilic Atom | Resulting Heterocycle Type | Example Pathway |

|---|---|---|---|

| Amide Nitrogen (after deprotonation) | N | Aziridinone (3-membered ring) | Base-induced cyclization |

| Thiophene C3 (via lithiation) | C | Thieno[2,3-b]pyrrolone derivative | Organolithium followed by cyclization |

| Side chain attached to thiophene C3 | O, N, or S | Fused 5- or 6-membered heterocycle | Base- or acid-catalyzed cyclization |

Exploration of Rearrangement Mechanisms Triggered by Functional Group Reactivity

While no specific rearrangement reactions of N-(2-chloroacetyl)thiophene-2-carboxamide itself are prominently documented, its constituent functional groups suggest a potential for such transformations under specific chemical conditions. Rearrangement reactions often involve the migration of an alkyl or aryl group to an electron-deficient atom. byjus.com

For instance, reactions that involve amide functional groups include the Hofmann and Curtius rearrangements, which convert amides or their precursors (acyl azides) into amines with the loss of the carbonyl carbon. byjus.com Another relevant transformation is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.orgorganic-chemistry.org Theoretically, if the thiophene ring were modified to contain a ketoxime, a Beckmann rearrangement could be induced to form a lactam. wikipedia.org The presence of the α-chloro carbonyl system also brings to mind the Favorskii rearrangement, although this is more common for α-halo ketones than for α-halo amides. These potential pathways remain theoretical for this specific compound and would require targeted investigation to determine their feasibility.

Photochemical and Electrochemical Reactivity Studies

A thorough review of the scientific literature indicates a notable lack of specific studies on the photochemical and electrochemical reactivity of N-(2-chloroacetyl)thiophene-2-carboxamide.

Photochemical Reactivity: Investigations into the photochemical behavior of this compound would be anticipated to explore transformations initiated by the absorption of light. The thiophene ring, a known photosensitive moiety, could undergo a variety of reactions upon photoexcitation, including isomerization, cycloaddition, or fragmentation. The presence of the chloroacetyl group introduces the possibility of photochemically induced cleavage of the carbon-chlorine bond, which could lead to the formation of radical intermediates and subsequent reaction pathways.

Electrochemical Reactivity: Similarly, dedicated studies on the electrochemical properties of N-(2-chloroacetyl)thiophene-2-carboxamide are not extensively documented. Such studies would typically involve techniques like cyclic voltammetry to determine the oxidation and reduction potentials of the molecule. The thiophene ring can be electrochemically oxidized to form conductive polymers, and the chloroacetyl group could be susceptible to electrochemical reduction. The electrochemical behavior would provide insights into the electron-transfer properties of the molecule and its potential use in materials science or as an electroactive probe.

Due to the absence of specific experimental data in the literature, a data table summarizing the photochemical and electrochemical findings for N-(2-chloroacetyl)thiophene-2-carboxamide cannot be provided at this time.

Spectroscopic and Computational Probes for Reaction Intermediates

The identification and characterization of transient intermediates are key to elucidating reaction mechanisms. A combination of in-situ spectroscopic techniques and computational modeling offers a powerful approach for these investigations.

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

There is a scarcity of published research employing in-situ spectroscopic methods to monitor the reactions of N-(2-chloroacetyl)thiophene-2-carboxamide and detect its intermediates.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable for this purpose. These methods allow for the real-time observation of changes in the molecular structure of the reactants and the appearance of signals corresponding to transient species and products as the reaction proceeds. This would enable the direct observation of intermediates, providing crucial evidence for proposed reaction pathways. For instance, in a nucleophilic substitution reaction at the chloroacetyl group, one might expect to observe the formation of an intermediate substitution product before any subsequent rearrangements.

A data table of spectroscopically observed reaction intermediates for N-(2-chloroacetyl)thiophene-2-carboxamide is not available due to the lack of specific studies.

DFT Calculations for Transition State Characterization and Energy Profiles

While Density Functional Theory (DFT) has been used to study the ground-state properties of some thiophene-2-carboxamide derivatives, specific computational studies focused on the transition state characterization and energy profiles for reactions involving N-(2-chloroacetyl)thiophene-2-carboxamide are not readily found in the literature. nih.govnih.gov

Such computational investigations would be instrumental in complementing experimental studies. DFT calculations can be used to model the geometry of transition states, which are high-energy species that cannot be directly observed. By calculating the energy of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides quantitative data on activation energies and reaction thermodynamics, offering deep insights into the feasibility and kinetics of different potential reaction pathways. For example, DFT could be used to compare the energy barriers for different nucleophilic attack pathways on the chloroacetyl group, thereby predicting the most likely reaction mechanism.

Given the absence of specific research findings, a data table of calculated transition state energies for reactions of N-(2-chloroacetyl)thiophene-2-carboxamide cannot be presented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For N-(2-chloroacetyl)thiophene-2-carboxamide, these investigations would provide valuable insights into its stability, reactivity, and potential interaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis of N-(2-chloroacetyl)thiophene-2-carboxamide

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For N-(2-chloroacetyl)thiophene-2-carboxamide, an FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack. While specific data for the target compound is unavailable, studies on similar thiophene-2-carboxamide derivatives often show that the HOMO is localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed over the carboxamide and any electron-withdrawing substituents.

Table 1: Hypothetical Frontier Molecular Orbital Data for N-(2-chloroacetyl)thiophene-2-carboxamide

| Parameter | Expected Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -6.0 to -7.5 | Indicates electron-donating ability |

| ELUMO (eV) | -1.0 to -2.5 | Indicates electron-accepting ability |

Note: The data in this table is hypothetical and serves as an illustration of what an FMO analysis would provide. Actual values would require specific computational calculations.

Calculation of Electrostatic Potential Surfaces (EPS) and Reactivity Descriptors

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution in a molecule and is used to predict how it will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For N-(2-chloroacetyl)thiophene-2-carboxamide, the oxygen and nitrogen atoms of the amide group and the chlorine atom would be expected to show negative electrostatic potential, while the hydrogen atoms of the amide and the thiophene ring would exhibit positive potential.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Acidity and Basicity Predictions Based on Computational Models

Computational models can be employed to predict the acidity and basicity of different sites within a molecule. For N-(2-chloroacetyl)thiophene-2-carboxamide, the amide proton is the most likely acidic site. Its pKa value could be estimated by calculating the Gibbs free energy change for the deprotonation reaction. The basicity of the molecule would likely be centered on the lone pairs of electrons on the oxygen and nitrogen atoms of the amide group. The proton affinity for these sites could be calculated to determine the most favorable site for protonation.

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis and the study of tautomerism are therefore crucial aspects of computational chemistry.

Global Minimum Conformation Search and Conformational Landscape Mapping

N-(2-chloroacetyl)thiophene-2-carboxamide possesses several rotatable bonds, leading to a variety of possible conformations. A systematic search for the global minimum energy conformation would involve rotating these bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface and identifies the most stable conformer(s). Such studies on related amide-containing molecules often reveal the presence of intramolecular hydrogen bonds that stabilize certain conformations. In this case, an interaction between the amide proton and the chlorine atom or the thiophene sulfur atom might influence the conformational preference.

Ab Initio and DFT Studies of Tautomeric Forms and Their Relative Stabilities

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For N-(2-chloroacetyl)thiophene-2-carboxamide, amide-imidol tautomerism is possible.

Amide form: -C(=O)-NH-

Imidol form: -C(OH)=N-

Ab initio and Density Functional Theory (DFT) calculations would be used to determine the relative energies of these two tautomers. By calculating the Gibbs free energy of each form, the equilibrium constant for the tautomerization reaction can be predicted. For simple amides, the amide form is generally significantly more stable than the imidol form. The presence of the chloroacetyl and thiophene groups could influence this equilibrium, but without specific calculations, the extent of this influence remains unknown.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like N-(2-chloroacetyl)thiophene-2-carboxamide, MD simulations can provide critical insights into its conformational flexibility, which is essential for understanding its interactions with biological targets.

Research on related thiophene carboxamide derivatives has utilized MD simulations to assess the stability of ligand-protein complexes. nih.govresearchgate.net In one such study, simulations were run for 100 nanoseconds to observe the dynamic trajectories of thiophene carboxamide derivatives within the binding pocket of a target protein. nih.gov The results demonstrated high stability and compactness of the complexes over the simulation time. nih.gov

Methodology for N-(2-chloroacetyl)thiophene-2-carboxamide: A typical MD simulation protocol for N-(2-chloroacetyl)thiophene-2-carboxamide would involve:

System Setup: The molecule would be placed in a simulation box, solvated with an explicit water model to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be applied to describe the interatomic and intramolecular forces.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K and 1 atm).

Production Run: A long-timescale simulation would be performed to sample the conformational space of the molecule.

Analysis of the resulting trajectory would reveal the preferred dihedral angles of the rotatable bonds, particularly around the amide linkages and the chloroacetyl group. This would identify the most stable, low-energy conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility and the shapes it is likely to adopt in solution.

Predictive Modeling and QSAR/QSPR Approaches in Academic Design

Predictive modeling, encompassing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of computational chemistry for designing new molecules with desired properties.

Development of Structure-Property Relationship (SPR) Models for Related Chemical Systems (academic context)

QSAR and QSPR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. benthamdirect.comnih.govresearchgate.net Numerous studies have successfully developed QSAR models for various thiophene derivatives to predict activities such as anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.gov

For instance, a QSAR study on thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) employed multivariate linear regression to model the relationship between 3D molecular descriptors and the inhibitory activity (pIC50). nih.gov The resulting models successfully identified key chemical features that distinguish between high and low activity, demonstrating the predictive power of the approach. nih.gov Another study on N-(aryl)-2-thiophene-2-ylacetamide derivatives identified that hydrogen acceptor groups on the phenyl ring had a favorable effect on the partition coefficient, a key physicochemical property.

These models are built by calculating a wide range of molecular descriptors for a set of related molecules and then using statistical methods to find the best correlation with an observed property.

| Descriptor Type | Examples | Information Coded |

| Topological | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Hammett Constant | Distribution of electrons and orbital energies. benthamdirect.com |

| Steric/3D | Molecular Volume, Surface Area, Radius of Gyration | Size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity of the molecule. |

A QSPR model for a series of N-(2-chloroacetyl)thiophene-2-carboxamide analogs could be developed to predict properties like solubility, melting point, or chromatographic retention time, aiding in the design of compounds with improved pharmaceutical profiles.

Ligand-Based and Structure-Based Design Principles for Theoretical Scaffold Optimization

In the absence of a known biological target, ligand-based drug design (LBDD) relies on the knowledge of other molecules that are active for the target of interest. ethernet.edu.etslideshare.netresearchgate.net A common LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.net For the thiophene carboxamide scaffold, a pharmacophore model could be generated from a set of known active analogs, which could then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. nih.govmdpi.com

Conversely, structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor), typically determined by X-ray crystallography or NMR spectroscopy. ethernet.edu.etslideshare.netresearchgate.net The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to its target. nih.gov Numerous studies have employed molecular docking to investigate the binding modes of thiophene carboxamide derivatives. nih.govnih.govmdpi.com For example, docking studies on thiophene carboxamide derivatives designed as anticancer agents revealed key hydrogen bonding and hydrophobic interactions within the binding site of the tubulin protein. researchgate.netmdpi.combohrium.com

By understanding these interactions, the N-(2-chloroacetyl)thiophene-2-carboxamide scaffold could be theoretically optimized. For instance, functional groups could be added or modified to enhance favorable interactions (e.g., adding a hydrogen bond donor to interact with a key residue in the binding pocket) or to displace unfavorable water molecules, thereby improving binding affinity and selectivity.

Machine Learning Applications in Predicting Chemical Reactivity Pathways

Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions, including reaction yields and the most likely reaction pathways. researchgate.net This is particularly relevant for understanding the reactivity of the chloroacetyl group in N-(2-chloroacetyl)thiophene-2-carboxamide, which is a reactive electrophilic site susceptible to nucleophilic substitution.

Recent studies have focused on developing ML models to predict the success rate and yield of amide coupling reactions, a fundamental transformation in organic synthesis. digitellinc.comnih.govpku.edu.cnnih.gov These models are trained on large datasets of reactions, using features that describe the reactants, reagents, and reaction conditions. nih.gov The features can range from simple molecular fingerprints to more complex quantum chemical descriptors calculated via Density Functional Theory (DFT). pku.edu.cnyoutube.com

Key aspects of ML in reactivity prediction include:

Model Training: Algorithms like random forests and neural networks are trained on datasets of known reactions to learn the complex relationships between molecular structure and reactivity. pku.edu.cnnih.gov

Feature Engineering: Describing molecules in a machine-readable format is crucial. This involves generating numerical descriptors that capture electronic properties (e.g., atomic charges, orbital energies) and steric properties. youtube.com

Prediction: Once trained, the model can predict the outcome for new, unseen combinations of reactants. For N-(2-chloroacetyl)thiophene-2-carboxamide, an ML model could predict its reactivity with a library of different nucleophiles, identifying the most probable reaction products and potential side reactions.

Studies have shown that even with small datasets, ML algorithms can reliably predict the conversion rate of amide bond synthesis. pku.edu.cn Furthermore, ML-assisted QSAR models have been developed to predict the formation of haloacetic acids from the chlorination of organic compounds, a process related to the reactivity of the chloroacetyl moiety. nih.gov This demonstrates the potential of ML to provide valuable insights into the chemical reactivity pathways of N-(2-chloroacetyl)thiophene-2-carboxamide.

Advanced Analytical and Spectroscopic Techniques in Research

X-ray Crystallography for Solid-State Structural Determination

Co-crystallization Strategies for Supramolecular Assembly Research

Co-crystallization is a powerful technique in crystal engineering that involves combining a target molecule, such as N-(2-chloroacetyl)thiophene-2-carboxamide, with a coformer to create a new crystalline solid with altered physicochemical properties. researchgate.net This strategy is increasingly utilized in supramolecular assembly research to modulate properties like solubility, stability, and bioavailability of active pharmaceutical ingredients. nih.gov The design of co-crystals relies on understanding and exploiting non-covalent interactions, primarily hydrogen bonding, but also π-π stacking, and van der Waals forces. researchgate.net

For N-(2-chloroacetyl)thiophene-2-carboxamide, the presence of a secondary amide group (a strong hydrogen bond donor and acceptor), a thiophene (B33073) ring (capable of π-π stacking), and a chloroacetyl group provides multiple sites for interaction with potential coformers. Potential co-crystallization strategies for this compound could involve the use of pharmaceutically acceptable coformers such as carboxylic acids, amides, or other functional groups that can form robust supramolecular synthons.

For instance, the amide group can form a common and predictable hydrogen bond motif with the carboxylic acid group of a coformer. The selection of a suitable coformer is critical and can be guided by principles of crystal engineering and, increasingly, by computational screening methods. The resulting co-crystals would be expected to exhibit different melting points, dissolution rates, and solid-state stability compared to the parent compound.

Table 1: Potential Co-formers for N-(2-chloroacetyl)thiophene-2-carboxamide and Their Potential Interactions

| Co-former Class | Example Co-former | Potential Primary Interaction with N-(2-chloroacetyl)thiophene-2-carboxamide |

| Carboxylic Acids | Benzoic Acid | Hydrogen bonding between the amide of the thiophene derivative and the carboxylic acid of the co-former. |

| Amides | Nicotinamide | Hydrogen bonding between the amide groups of both molecules, potentially forming amide-amide dimers. |

| Phenols | Resorcinol | Hydrogen bonding between the hydroxyl groups of the phenol (B47542) and the amide group of the thiophene derivative. |

Chromatographic and Separation Methodologies in Research

Chromatographic techniques are indispensable for the purification, isolation, and analytical assessment of synthetic compounds like N-(2-chloroacetyl)thiophene-2-carboxamide. These methods are crucial for ensuring the purity of the final product and for isolating any potential isomers or byproducts.

Advanced HPLC Method Development for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For N-(2-chloroacetyl)thiophene-2-carboxamide, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. The development of such a method involves a systematic optimization of various parameters to achieve a good separation of the main compound from any impurities.

A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The optimization process would then involve adjusting the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength.

For the isolation of potential isomers, which may have very similar retention times, a more sophisticated approach might be necessary. This could involve using a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl column) or employing advanced techniques like two-dimensional HPLC (2D-HPLC) for enhanced resolution.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of N-(2-chloroacetyl)thiophene-2-carboxamide

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts

While N-(2-chloroacetyl)thiophene-2-carboxamide itself is likely not volatile enough for direct analysis by Gas Chromatography (GC), GC-MS is an invaluable tool for identifying volatile starting materials, solvents, and reaction byproducts that may be present as impurities. For instance, in the synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide, which could involve the reaction of 2-aminothiophene-2-carboxamide with chloroacetyl chloride, GC-MS could be used to detect any unreacted starting materials or volatile byproducts formed during the reaction.

The sample for GC-MS analysis would typically be a solution of the crude reaction mixture. The components are separated based on their boiling points and polarity in the GC column and then detected and identified by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This technique is particularly useful for identifying small, volatile molecules that might be difficult to detect by HPLC.

Table 3: Potential Volatile Byproducts in the Synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide Detectable by GC-MS

| Potential Byproduct | Origin |

| Dichloromethane | Reaction solvent |

| Triethylamine | Base used in the reaction |

| Unreacted Chloroacetyl chloride | Starting material |

| Thiophene | Potential degradation product |

Preparative Chromatography for Scalable Purification in Academic Settings

For the purification of N-(2-chloroacetyl)thiophene-2-carboxamide on a larger scale in an academic research setting (typically from milligrams to several grams), preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The goal of preparative chromatography is to isolate the compound of interest with high purity. The method developed for analytical HPLC can often be scaled up for preparative purposes. This involves adjusting the column dimensions, flow rate, and sample concentration to maximize throughput while maintaining adequate separation. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed.

In an academic setting, flash chromatography, a medium-pressure liquid chromatography technique, is also a common and cost-effective method for purification. It uses a stationary phase like silica (B1680970) gel and a solvent system chosen based on preliminary thin-layer chromatography (TLC) analysis.

Table 4: Comparison of Analytical and Preparative HPLC for the Purification of N-(2-chloroacetyl)thiophene-2-carboxamide

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Diameter | 2.1 - 4.6 mm | 10 - 50 mm |

| Particle Size | 1.7 - 5 µm | 5 - 10 µm |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100 mL/min |

| Sample Load | Micrograms to low milligrams | Milligrams to grams |

| Objective | Purity assessment, quantification | Isolation of pure compound |

Role of N 2 Chloroacetyl Thiophene 2 Carboxamide As a Synthetic Intermediate and Research Scaffold

Role of N-(2-chloroacetyl)thiophene-2-carboxamide as a Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of N-(2-chloroacetyl)thiophene-2-carboxamide, featuring a reactive electrophilic chloroacetyl moiety and a nucleophilic amide, alongside the thiophene (B33073) ring which can participate in various C-H functionalization and cross-coupling reactions, theoretically positions it as a versatile building block. However, specific applications in the synthesis of complex heterocyclic systems are not widely detailed.

Utilization in Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems

Application in Annulation Reactions to Construct Polycyclic Structures

Annulation reactions involve the formation of a new ring onto an existing one. The reactive chloroacetyl group in N-(2-chloroacetyl)thiophene-2-carboxamide could potentially participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. Despite this potential, there are no specific, documented examples of its application in annulation reactions to construct polycyclic structures in the reviewed scientific literature.

Role in Modular Synthesis Strategies for Chemical Libraries

Modular synthesis allows for the rapid assembly of a diverse range of compounds from a set of common building blocks. The distinct reactive sites on N-(2-chloroacetyl)thiophene-2-carboxamide make it a theoretical candidate for such strategies. For instance, the chloroacetyl group could be reacted with a variety of nucleophiles, while the thiophene ring could be functionalized through other means. However, the application of N-(2-chloroacetyl)thiophene-2-carboxamide in the systematic, modular synthesis of chemical libraries has not been a subject of published research.

Scaffold for Probing Chemical Interactions and Designing Novel Chemical Entities

The thiophene-2-carboxamide core is a recognized scaffold in medicinal chemistry and materials science. Modifications to this core can be used to probe interactions with biological targets or to develop new materials.

Design Principles for Scaffold Modification to Study Fundamental Chemical Recognition

The fundamental design principles for modifying the N-(2-chloroacetyl)thiophene-2-carboxamide scaffold to study chemical recognition would involve leveraging its reactive handles. The chloroacetyl group could be used to covalently link to other molecules or surfaces, while the amide and thiophene moieties could be modified to alter non-covalent interactions. Despite these theoretical possibilities, there is a lack of specific research that outlines the design and application of N-(2-chloroacetyl)thiophene-2-carboxamide for studying fundamental chemical recognition.

Development of Chemical Probes for Academic Mechanistic Investigations

Chemical probes are small molecules used to study biological processes or chemical reactions. The electrophilic chloroacetyl group of N-(2-chloroacetyl)thiophene-2-carboxamide could potentially serve as a reactive handle for covalent labeling of proteins or other biomolecules, a common strategy in the design of chemical probes. However, the development and use of N-(2-chloroacetyl)thiophene-2-carboxamide specifically as a chemical probe for academic mechanistic investigations have not been reported in the available literature.

Integration into Hybrid Molecules for Exploring Synergistic Chemical Effects

The compound N-(2-chloroacetyl)thiophene-2-carboxamide serves as a versatile precursor for the synthesis of more complex hybrid molecules. Its chemical structure is bifunctional, featuring a thiophene-2-carboxamide core, which is a known pharmacophore in medicinal chemistry, and a reactive chloroacetyl group. mdpi.comnih.gov This chloroacetyl moiety is a key functional handle, acting as an electrophilic site that readily participates in nucleophilic substitution reactions. This reactivity allows for the covalent linkage of the thiophene-2-carboxamide scaffold to a wide array of other chemical entities, including amines, thiols, and other nucleophiles. nih.gov

The primary goal of integrating this compound into hybrid molecules is to explore synergistic effects. This involves combining the thiophene-2-carboxamide unit, known for a range of biological activities, with another pharmacophore to create a single molecule with potentially enhanced or novel properties. nih.govresearchgate.net For instance, researchers have synthesized various thiophene-2-carboxamide derivatives by reacting precursors like N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl compounds. nih.gov These studies aim to combine the properties of the thiophene ring with other heterocyclic systems to produce compounds with improved antioxidant or antibacterial activities. nih.gov

The chloroacetyl group in N-(2-chloroacetyl)thiophene-2-carboxamide provides a direct route for such syntheses. By reacting it with various nucleophiles, a library of hybrid molecules can be generated. The resulting molecules merge the structural features of the thiophene-carboxamide with those of the appended molecule, which can lead to a variety of outcomes:

Enhanced Potency: The combined molecule may exhibit stronger biological activity than the individual components.

Dual-Action Molecules: The hybrid could act on multiple biological targets simultaneously.

Novel Activities: The unique combination of structural motifs might result in entirely new chemical or biological properties not observed in the parent molecules.

Research on related thiophene-carboxamide derivatives has demonstrated the success of this hybridization strategy. For example, linking thiophene-2-carboxamides to other moieties has produced compounds evaluated for anticancer, antioxidant, and antibacterial effects. mdpi.comnih.govnih.gov The underlying principle is that the thiophene ring acts as a privileged scaffold, and modifications via the reactive handle—in this case, the chloroacetyl group—allow for the fine-tuning of its properties. mdpi.comnih.gov

Table 1: Examples of Hybridization Strategies with Related Thiophene-Carboxamide Scaffolds

| Scaffold | Reactant Type | Resulting Hybrid Moiety | Investigated Synergistic Effect | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Aromatic amines | Aryl-substituted amides | Anticancer activity | nih.gov |

| 3-Aminothiophene-2-carboxamide | Arylazo derivatives | Azo-linked thiophenes | Antioxidant and antibacterial activity | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | Thiazole and Morpholine (B109124) | Thiazolyl- and morpholinyl-amides | Antiproliferative activity | mdpi.com |

| Thiophene-2-carboxylic acid | Aniline derivatives | N-Aryl thiophene-carboxamides | Anticancer activity (as CA-4 biomimetics) | nih.gov |

Applications in Academic Material Science Research (theoretical and structural aspects)

In the realm of material science, N-(2-chloroacetyl)thiophene-2-carboxamide presents itself as a valuable building block for theoretical and structural research, primarily due to the combination of the electronically active thiophene ring and the synthetically versatile chloroacetyl and amide groups.

Potential as a Monomer Precursor for Research into New Polymer Architectures

Thiophene and its derivatives are fundamental components in the field of conducting polymers, with polythiophene being a well-studied example. wikipedia.org The aromatic and planar nature of the thiophene ring facilitates π-stacking and charge transport, making it ideal for applications in organic electronics. mdpi.comuh.edu N-(2-chloroacetyl)thiophene-2-carboxamide can be envisioned as a functional monomer precursor for creating novel polymer architectures.

The reactive chloroacetyl group can be utilized in several polymerization strategies. For instance, it could be converted into other functional groups suitable for established polymerization techniques like Suzuki or Stille coupling, which are commonly used for synthesizing polythiophenes. nih.gov More directly, the chloroacetyl group can participate in nucleophilic substitution polymerization reactions with difunctional nucleophiles (e.g., diamines, dithiols) to form polymers with alternating thiophene-carboxamide units and linker segments.

The resulting polymers would have unique characteristics:

The thiophene units would form the conductive or semi-conductive backbone.

The carboxamide side groups would introduce hydrogen bonding capabilities, influencing the polymer's morphology, solubility, and self-assembly properties.

The specific linker used in the polymerization would allow for precise control over the polymer's physical properties, such as flexibility and processability.

This approach allows for the design of "functional" polythiophenes where the side chains are not just passive solubilizing groups but play an active role in determining the material's supramolecular structure and, consequently, its electronic and optical properties.

Exploration of Self-Assembly Properties and Supramolecular Chemistry

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry and materials science. Thiophene-containing molecules, particularly those with amide functionalities, are excellent candidates for studying these phenomena. chemrxiv.org The N-(2-chloroacetyl)thiophene-2-carboxamide molecule contains several features conducive to self-assembly:

Hydrogen Bonding: The amide (-CONH-) group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional intermolecular interactions. chemrxiv.orgstrath.ac.uk

π-π Stacking: The electron-rich thiophene ring can interact with other aromatic systems through π-π stacking. uh.edu

Dipole-Dipole Interactions: The carbonyl and chloroacetyl groups introduce dipoles that can influence molecular packing.

Researchers could first modify the chloroacetyl group to append different terminal functionalities. For example, replacing the chlorine with long alkyl chains could promote the formation of lamellar structures or liquid crystals. Attaching a complementary hydrogen-bonding unit could lead to the formation of well-defined molecular ribbons or sheets. chemrxiv.org Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the most stable self-assembled structures and to understand the interplay of the different non-covalent interactions. nih.govnih.gov The study of such systems provides fundamental insights into how molecular structure dictates macroscopic material properties.

Role in the Design of Responsive Chemical Systems

Responsive chemical systems, or "smart" materials, are designed to change their properties in response to an external stimulus. The structure of N-(2-chloroacetyl)thiophene-2-carboxamide makes it a promising scaffold for creating such systems, particularly chemical sensors. github.io

The core strategy involves using the reactive chloroacetyl group to immobilize the thiophene-carboxamide unit onto a surface (like an electrode or nanoparticle) or to link it to a reporter molecule. nih.gov The thiophene ring's electronic properties are sensitive to its local environment. If a recognition element (e.g., a receptor for a specific ion or molecule) is attached to the thiophene scaffold, the binding of a target analyte could induce a change in the electronic structure of the thiophene ring.

This change could be detected as a measurable signal, such as:

A change in fluorescence (optical sensor).

A shift in absorption wavelength (colorimetric sensor).

A change in electrical conductivity or potential (electrochemical sensor). nih.gov

For example, the chloroacetyl group could be used to anchor the molecule to a gold surface via a thiol linker. The resulting self-assembled monolayer could then be further functionalized to create a sensor array. The combination of the thiophene's electronic properties and the amide's binding capabilities makes this a versatile platform for designing systems that respond to chemical stimuli in a predictable and detectable manner.

Emerging Research Directions and Interdisciplinary Opportunities

Integration with Advanced Catalysis Research for Novel Transformations

The chloroacetyl moiety of N-(2-chloroacetyl)thiophene-2-carboxamide serves as an excellent electrophilic handle for a variety of catalytic cross-coupling reactions. Modern catalysis offers the tools to transform the C-Cl bond into more complex linkages, thereby enabling the synthesis of novel derivatives.

Cross-Coupling Reactions: The compound is a prime candidate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. Transition-metal catalysts, particularly those based on palladium, nickel, and copper, could facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the acetyl position. This allows for the systematic introduction of diverse functional groups, creating libraries of derivatives for further study.

Photoredox Catalysis: Light-mediated catalysis could unlock novel reaction pathways. For instance, the C-Cl bond could be targeted for radical generation, enabling Giese-type additions or other radical-mediated transformations that are often challenging under thermal conditions.

Dual Catalysis Systems: The integration of transition-metal catalysis with organocatalysis or photocatalysis could lead to sophisticated, one-pot transformations. Such systems could orchestrate sequential reactions involving both the chloroacetyl group and potentially the thiophene (B33073) ring, building molecular complexity efficiently.

| Catalytic Transformation | Potential Reagent/Catalyst | Resulting Bond Formation |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst | C-C (sp2) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (sp) |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | C-N |

| Nucleophilic Substitution | Thiols, Alcohols, Amines | C-S, C-O, C-N |

Exploration of Chemical Biology Tool Development (purely mechanistic probes, not biological outcomes)

The electrophilic nature of the chloroacetyl group makes N-(2-chloroacetyl)thiophene-2-carboxamide a valuable tool for chemical biology, specifically for probing biological systems at a mechanistic level. nih.gov The primary utility lies in its ability to act as a covalent modifier of nucleophilic amino acid residues in proteins.

The chloroacetamide moiety is a well-established "warhead" for targeting cysteine residues via nucleophilic substitution. nih.gov This reaction proceeds through an SN2 mechanism where the sulfhydryl group of cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent and irreversible interaction can be exploited to:

Develop Mechanistic Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the thiophene ring, derivatives of N-(2-chloroacetyl)thiophene-2-carboxamide can be used as activity-based protein profiling (ABPP) probes. These probes can identify and profile the activity of specific enzyme families that utilize a reactive cysteine in their active site, providing a snapshot of their functional state within a complex biological sample.

Map Protein Interactions: As a covalent crosslinking agent, the compound could be used to trap and identify protein-protein interactions. If a protein of interest is known, a derivative of the compound could be used to covalently link it to its binding partners, allowing for their subsequent identification by mass spectrometry. The focus remains on the chemical tool's ability to form a covalent bond, rather than the downstream biological effects.

Opportunities in Computational Materials Design and Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of N-(2-chloroacetyl)thiophene-2-carboxamide, guiding its application in materials science and rational drug design. Density Functional Theory (DFT) and other molecular modeling techniques can be employed to explore its intrinsic properties. nih.govnih.gov

Predictive Reactivity: DFT calculations can be used to determine electron density distributions, molecular orbital energies (such as the HOMO-LUMO gap), and electrostatic potential maps. nih.gov This information helps predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies and understanding reaction mechanisms. For instance, the LUMO (Lowest Unoccupied Molecular Orbital) is expected to be localized on the chloroacetyl group, confirming its electrophilicity.